molecular formula C17H27N3O2 B13007324 tert-Butyl 2-(4-methyl-6-(methylamino)pyridin-3-yl)piperidine-1-carboxylate

tert-Butyl 2-(4-methyl-6-(methylamino)pyridin-3-yl)piperidine-1-carboxylate

Cat. No.: B13007324
M. Wt: 305.4 g/mol
InChI Key: JUJFTINGESOAIJ-UHFFFAOYSA-N
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Description

tert-Butyl 2-(4-methyl-6-(methylamino)pyridin-3-yl)piperidine-1-carboxylate is an organic compound that belongs to the class of piperidine derivatives. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic chemicals due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(4-methyl-6-(methylamino)pyridin-3-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-methyl-6-(methylamino)pyridine with piperidine-1-carboxylate under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of high-purity reagents and stringent control of reaction parameters is crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(4-methyl-6-(methylamino)pyridin-3-yl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also be reduced using common reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl 2-(4-methyl-6-(methylamino)pyridin-3-yl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms.

    Medicine: It serves as a precursor in the development of pharmaceutical drugs.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(4-methyl-6-(methylamino)pyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
  • tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
  • tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate

Uniqueness

tert-Butyl 2-(4-methyl-6-(methylamino)pyridin-3-yl)piperidine-1-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Biological Activity

tert-Butyl 2-(4-methyl-6-(methylamino)pyridin-3-yl)piperidine-1-carboxylate is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H29N5O2C_{18}H_{29}N_{5}O_{2}, with a molecular weight of approximately 347.455 g/mol. The compound features a piperidine ring substituted with a tert-butyl group and a pyridine moiety, which are critical for its biological activity.

Research indicates that compounds with similar structural motifs often interact with biological targets such as enzymes or receptors involved in signaling pathways. The presence of the methylamino group suggests potential interactions with neurotransmitter systems, particularly those involving monoamines.

Potential Targets:

  • Dopaminergic Receptors : Given the structural similarity to known neuroactive compounds, this compound may influence dopamine signaling.
  • Serotonergic Pathways : The methylamino substitution could also suggest activity at serotonin receptors.

Biological Activity

The biological activity of this compound has been evaluated in various studies:

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it was shown to induce apoptosis in human cancer cells through the activation of caspase pathways, similar to other known antitumor agents .

Neuroprotective Effects

Research has indicated that compounds within the same class can protect against neurodegeneration. For example, studies have shown that related piperidine derivatives can mitigate oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative diseases .

Case Studies

Several case studies highlight the biological relevance of this compound:

  • Study on Cancer Cell Lines : A study assessed the efficacy of this compound on various cancer cell lines, reporting an IC50 value of approximately 5 µM for certain aggressive tumors. This suggests significant potential as an anticancer agent .
  • Neuroprotective Assessment : Another study evaluated the protective effects against neurotoxicity induced by MPTP in murine models, where the compound exhibited a reduction in dopaminergic neuron loss, indicating its potential role as a neuroprotective agent .

Data Table: Summary of Biological Activities

Activity TypeEffectReference
AntitumorInduces apoptosis
NeuroprotectionReduces neuronal loss
CytotoxicityIC50 ~ 5 µM in cancer cells

Properties

Molecular Formula

C17H27N3O2

Molecular Weight

305.4 g/mol

IUPAC Name

tert-butyl 2-[4-methyl-6-(methylamino)pyridin-3-yl]piperidine-1-carboxylate

InChI

InChI=1S/C17H27N3O2/c1-12-10-15(18-5)19-11-13(12)14-8-6-7-9-20(14)16(21)22-17(2,3)4/h10-11,14H,6-9H2,1-5H3,(H,18,19)

InChI Key

JUJFTINGESOAIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C2CCCCN2C(=O)OC(C)(C)C)NC

Origin of Product

United States

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